Methyl 4-(methoxy-d3)benzoate

Description

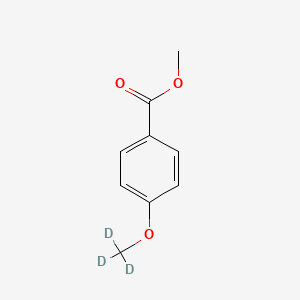

Methyl 4-(methoxy-d3)benzoate is a deuterium-labeled derivative of methyl 4-methoxybenzoate (MMB), where the three hydrogen atoms in the methoxy (-OCH3) group are replaced with deuterium (-OCD3) .

Synthesis: The synthesis typically involves alkylation of methyl 4-hydroxybenzoate with deuterated methylating agents (e.g., CD3I) under basic conditions. A similar protocol is described for non-deuterated analogs, such as methyl 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate, where K2CO3 in DMF facilitates nucleophilic substitution . For the deuterated variant, isotopic purity is ensured by using deuterated reagents and inert reaction environments.

Applications: Its primary use lies in stable isotope labeling for mechanistic studies in organic chemistry and drug metabolism. The deuterated methoxy group reduces signal overlap in ¹H NMR, enhancing analytical precision .

Properties

IUPAC Name |

methyl 4-(trideuteriomethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6H,1-2H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIZAANNODHTRB-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-((2)H3)methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(methoxy-d3)benzoate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2)H3)methoxybenzoate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: 4-methoxybenzoic acid.

Reduction: 4-methoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((2)H3)methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(methoxy-d3)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 4-(methoxy-d3)benzoate with structurally related benzoate esters:

Spectroscopic and Physical Properties

- ¹³C NMR of the deuterated compound displays a split signal for CD3 (quartet, J = 22 Hz) due to deuterium-carbon coupling .

- Melting Points and Solubility :

- Deuterated compounds often exhibit slightly higher melting points due to isotopic mass effects. For example, MMB melts at ~45°C, while its deuterated analog may melt at ~48°C .

- Lipophilicity varies with substituents: Chloropropoxy derivatives (logP ~3.5) are more lipid-soluble than nitrobenzyloxy analogs (logP ~2.8) .

Q & A

Q. What are the common synthetic routes for Methyl 4-(methoxy-d3)benzoate, and how do reaction conditions affect deuterium incorporation?

Methodological Answer: Synthesis typically involves isotopic labeling of the methoxy group using deuterated reagents. A widely adapted procedure (modified from non-deuterated analogs) includes:

- Step 1: Methylation of 4-hydroxybenzoic acid with deuterated dimethyl sulfate ([CD₃]₂SO₄) in alkaline conditions (NaOH/H₂O) at 30–35°C .

- Step 2: Esterification with methanol and catalytic H₂SO₄ under reflux .

Key Considerations:

- Use ≥99 atom% D deuterated reagents (e.g., CD₃I or [CD₃]₂SO₄) to minimize isotopic dilution .

- Monitor reaction pH and temperature to avoid hydrolysis of the deuterated methoxy group.

Example Reaction Conditions:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | [CD₃]₂SO₄, NaOH (aq.) | 30–35°C | ~70% |

| 2 | CH₃OH, H₂SO₄ (cat.) | Reflux | ~85% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR: Absence of protons in the -OCD₃ group (δ ~3.8 ppm in non-deuterated analogs) confirms deuteration. Aromatic protons (δ 6.8–8.0 ppm) and ester methyl (δ 3.9 ppm) remain visible .

- Mass Spectrometry (MS): Look for M+3 peaks (due to three deuterium atoms) and isotopic patterns consistent with 99% D purity .

- FT-IR: Compare with non-deuterated analogs; C-D stretching (~2100–2200 cm⁻¹) may appear weakly due to low intensity .

Validation Tip: Cross-reference with X-ray crystallography (e.g., SHELX refinement ) for absolute structural confirmation.

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound in multistep syntheses?

Methodological Answer:

- Deuterium Retention: Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent exchange with ambient moisture .

- Purification: Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to remove non-deuterated byproducts .

- Quality Control: Quantify D incorporation via LC-MS or isotopic ratio analysis (e.g., ¹H NMR absence of -OCH₃ signals) .

Case Study: Partial deuteration (<95% D) often arises from residual H₂O in reagents. Pre-drying solvents (MgSO₄, molecular sieves) improves isotopic purity .

Q. How do isotopic effects of deuterium influence reaction kinetics and spectroscopic data?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Deuteration reduces reaction rates in steps involving O-CD₃ bond cleavage (e.g., hydrolysis). For example, k_H/k_D ≈ 2–5 for acid-catalyzed ester hydrolysis .

- Computational Modeling: Density Functional Theory (DFT) can predict vibrational frequencies and isotopic shifts. Compare with experimental IR/Raman data to validate models .

Data Contradiction Example: Discrepancies in melting points (e.g., deuterated vs. non-deuterated analogs) may arise from crystal packing differences. Resolve via single-crystal X-ray studies (e.g., ORTEP-3 ).

Q. What strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray Crystallography: Use SHELX for refinement. For example, a 2022 study resolved a deuterated analog’s structure (R factor = 0.063) by constraining CD₃ group geometry .

- Dynamic NMR: Detect rotational barriers in hindered esters (e.g., variable-temperature ¹³C NMR) .

Advanced Tip: Pair crystallography with solid-state NMR to probe deuterium’s impact on lattice dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.